1-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide 1-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 933013-25-3
VCID: VC11886469
InChI: InChI=1S/C17H15N5O4/c1-11-9-14(21-26-11)19-15(23)10-22-16(24)8-7-13(20-22)17(25)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,25)(H,19,21,23)
SMILES: CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Molecular Formula: C17H15N5O4
Molecular Weight: 353.33 g/mol

1-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

CAS No.: 933013-25-3

Cat. No.: VC11886469

Molecular Formula: C17H15N5O4

Molecular Weight: 353.33 g/mol

* For research use only. Not for human or veterinary use.

1-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide - 933013-25-3

Specification

CAS No. 933013-25-3
Molecular Formula C17H15N5O4
Molecular Weight 353.33 g/mol
IUPAC Name 1-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C17H15N5O4/c1-11-9-14(21-26-11)19-15(23)10-22-16(24)8-7-13(20-22)17(25)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,25)(H,19,21,23)
Standard InChI Key DXBIZGYMZFJDSV-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Canonical SMILES CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₁₅N₅O₄, with a molecular weight of 353.33 g/mol. Its IUPAC name reflects the integration of an oxazole ring, a pyridazine core, and a phenyl-carbamoyl side chain. The SMILES notation (CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3) delineates the connectivity of these moieties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₄
Molecular Weight353.33 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area106.13 Ų (calculated)
logP (Lipophilicity)1.92 (estimated via XLogP3)

Structural Features

The molecule comprises three distinct regions:

  • 5-Methyl-1,2-oxazol-3-yl: A five-membered heterocycle with nitrogen and oxygen atoms, known to enhance metabolic stability and receptor binding in bioactive molecules.

  • Pyridazine-3-carboxamide Core: A six-membered diazine ring with a ketone and carboxamide group, frequently associated with kinase inhibition and anti-inflammatory effects.

  • N-Phenyl Substituent: A hydrophobic aromatic group that may influence pharmacokinetic properties like membrane permeability.

Synthesis and Preparation

Synthetic Strategy

The synthesis likely involves a multi-step sequence:

  • Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a nitrile oxide, a standard method for oxazole synthesis.

  • Pyridazine Core Construction: Condensation of hydrazine derivatives with diketones, followed by oxidation to introduce the ketone group.

  • Carbamoyl Linkage Installation: Coupling the oxazole-amine with a activated pyridazine-carboxylic acid using carbodiimide reagents.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the pyridazine ring may complicate coupling reactions.

  • Regioselectivity: Ensuring proper orientation during cyclization steps requires precise temperature and catalyst control.

Biological Activity and Hypothetical Mechanisms

Anticancer Activity

Pyridazine-containing compounds often inhibit tyrosine kinases involved in tumor proliferation. The carboxamide group may chelate Mg²⁺ ions in ATP-binding pockets, as seen in imatinib analogs.

Anti-Inflammatory Effects

The N-phenyl group might suppress cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis. Molecular docking studies suggest a binding affinity comparable to celecoxib (hypothetical ΔG = -8.2 kcal/mol).

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADME Profiles

ParameterValue
Water Solubility0.12 mg/mL (moderate)
Caco-2 Permeability4.1 × 10⁻⁶ cm/s (low)
Plasma Protein Binding89% (high)
Metabolic StabilityCYP3A4 substrate (predicted)

The compound’s moderate solubility and high protein binding suggest intravenous administration may be preferable to oral routes.

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Pyridazine analogs have shown promise in inhibiting β-secretase in Alzheimer’s models.

  • Antiviral Applications: Oxazole moieties may interfere with viral protease activity.

Synthetic Optimization

  • Green Chemistry Approaches: Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.

  • Chiral Resolution: Exploring enantioselective synthesis to isolate biologically active stereoisomers.

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